molecular formula C14H20O3 B8443642 3-Hydroxy-3-(2-phenylethyl)hexanoic acid

3-Hydroxy-3-(2-phenylethyl)hexanoic acid

Cat. No.: B8443642
M. Wt: 236.31 g/mol
InChI Key: QUCVMTKZXVHNNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-3-(2-phenylethyl)hexanoic acid is a useful research compound. Its molecular formula is C14H20O3 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Table 1: Synthesis Methods Overview

MethodDescriptionReference
Reformatskii ReactionCondensation of halogenated esters and carbonyl compounds using activated zinc.
HydrolysisHydrolyzing racemic esters to yield racemic 3-hydroxy-3-(2-phenylethyl)hexanoic acid.
Optical ResolutionUtilizing optically active amines for the resolution of enantiomers.

Pharmacological Applications

This compound serves primarily as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting viral infections such as HIV. Its (R)-isomer has been identified as a precursor in the development of protease inhibitors that are effective against HIV strains .

Case Study: Anti-HIV Agents

Research has shown that derivatives of this compound can be transformed into potent anti-AIDS compounds. For instance, one study detailed a synthetic pathway leading to a protease inhibitor known to be effective against both HIV-1 and HIV-2 . The process involves multiple steps, including the formation of keto-esters and subsequent transformations to yield the final pharmacologically active compound.

Toxicological Studies

Safety assessments have been conducted on related compounds, providing insights into potential toxicity profiles for this compound. A study involving repeated-dose toxicity in rodents indicated that certain derivatives exhibited no observed adverse effect levels (NOAEL) at doses up to 500 mg/kg/day, suggesting a favorable safety profile for further development .

Table 2: Toxicology Findings Overview

CompoundStudy TypeNOAEL (mg/kg/day)ObservationsReference
Benzyl Alcohol13-week toxicity study100Neurotoxicity and body weight abnormalities
2-Phenylethyl AlcoholDermal administration study500Body weight abnormalities at higher doses
Propionic AcidDietary exposure study1250 (males)Minor organ alterations observed

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

3-hydroxy-3-(2-phenylethyl)hexanoic acid

InChI

InChI=1S/C14H20O3/c1-2-9-14(17,11-13(15)16)10-8-12-6-4-3-5-7-12/h3-7,17H,2,8-11H2,1H3,(H,15,16)

InChI Key

QUCVMTKZXVHNNT-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC1=CC=CC=C1)(CC(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl-3-hydroxy-3-(2-phenylethyl)hexanoate (II, EXAMPLE 1, 200 mmol) is dissolved in methanol (423 ml) and 2M sodium hydroxide (150 ml, 300 mmol) is added. The reaction mixture is stirred at 20-25° overnight. Methanol is removed and the remaining aqueous mixture is acidified with hydrochloric acid (4 M). The desired product is extracted into methyl t-butyl ether and dried over magnesium sulfate. The product is concentrated to give the title compound, TLC Rf=0.10 (ethyl acetate/hexane, 30/70); NMR (CDCl3) 7.43-7.13, 2.77-2.62, 2.06, 1.87-1.76, 1.63-1.57, 1.45-1.31 and 0.93 L; CMR (CDCl3) 176.9, 141.9, 128.4, 128.3, 125.9, 73.4, 42.7, 41.4, 40.9, 31.9, 17.0 and 14.5 L; MS (CI, ammonia) m/z (relative intensity) 254 (100), 236 (28), 218 (3), 194 (3), 159 (5).
Name
Ethyl-3-hydroxy-3-(2-phenylethyl)hexanoate
Quantity
200 mmol
Type
reactant
Reaction Step One
Quantity
423 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

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